N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S2/c26-20-13-10-18(16-23(20)34(31,32)29-14-4-1-5-15-29)24(30)27-19-11-8-17(9-12-19)25-28-21-6-2-3-7-22(21)33-25/h2-3,6-13,16H,1,4-5,14-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGASNNDWROXUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features suggest it may possess various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The compound's molecular formula is , with a molecular weight of 393.90 g/mol. The chemical structure includes a benzothiazole moiety, which is known for its diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O2S |
| Molecular Weight | 393.90 g/mol |
| LogP | 5.32 |
| Polar Surface Area | 75.45 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds exhibited IC50 values ranging from 2.32 µM to 10.10 µM, indicating effective cytotoxicity.
- HepG2 (Liver Cancer) : The most potent derivatives induced cell cycle arrest and apoptosis, suggesting a mechanism involving the modulation of the Bax/Bcl-2 ratio and activation of caspases .
Antimicrobial Activity
The compound's benzothiazole component has been linked to antimicrobial activity. Studies have demonstrated that derivatives can inhibit the growth of pathogens such as Mycobacterium tuberculosis. For example:
- Inhibitory Concentrations : Some derivatives showed IC50 values as low as 1.35 µM against Mycobacterium tuberculosis H37Ra, highlighting their potential as anti-tubercular agents .
Study 1: Anticancer Activity Evaluation
A study conducted on a series of benzothiazole derivatives revealed that compounds similar to this compound exhibited significant selectivity towards cancer cells over normal cells. The study utilized MCF-7 and HepG2 cell lines to assess cytotoxic effects and found that certain modifications in the piperidine ring enhanced activity.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. The study synthesized several derivatives and evaluated their efficacy through MIC (Minimum Inhibitory Concentration) assays. Results indicated that compounds with specific substitutions on the benzothiazole ring displayed enhanced activity compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
